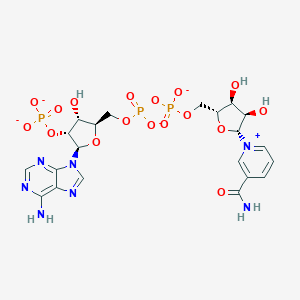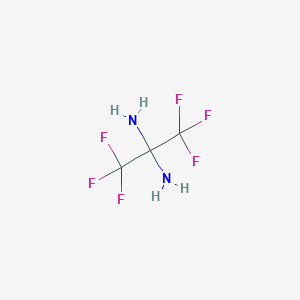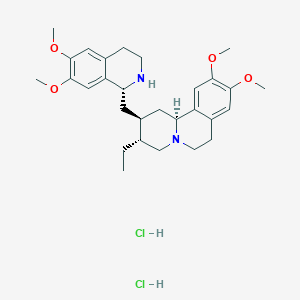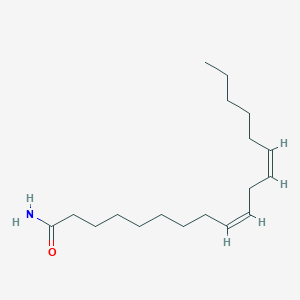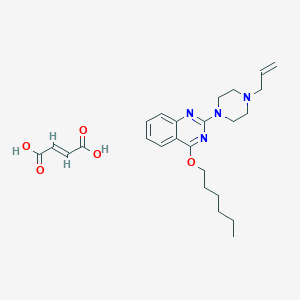
Tetraoctylammonium tetrafluoroborate
Übersicht
Beschreibung
Tetraoctylammonium tetrafluoroborate is a chemical compound with the molecular formula [CH3(CH2)7]4N(BF4) and a molecular weight of 553.69 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula [CH3(CH2)7]4N(BF4) . This indicates that it consists of a tetraoctylammonium cation ([CH3(CH2)7]4N+) and a tetrafluoroborate anion (BF4-).Physical and Chemical Properties Analysis
This compound is a crystalline substance . It has a molecular weight of 553.69 . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Gas Chromatography
Tetraoctylammonium tetrafluoroborate has been evaluated as a high-temperature polar stationary phase for gas chromatography. It demonstrated selective dipole interactions and was effective in the retention of a range of organic solutes (Dhanesar, Coddens, & Poole, 1985).
Potentiometric Determination
This compound has been used in PVC tetrafluoroborate tubular electrodes for potentiometric determination of tetrafluoroborate in electroplating baths. It showed linearity in response over a broad concentration range and high selectivity (Araújo, Etxebarria, Lima, Montenegro, & Olmos, 1994).
Electrode Construction and Evaluation
This compound has been used as a carrier in the construction of tetrafluoroborate selective electrodes. These electrodes demonstrated linear responses, good reproducibility, and a significant lifespan (Pérez-Olmos, Etxebarria, Ruiz, Lima, Montenegro, & Alçada, 1994).
Phytotoxicity and Oxidative Stress Studies
Studies on the impact of this compound on plant growth and development indicated its phytotoxic effects, causing oxidative stress and changes in antioxidative enzyme activity in plants (Biczak, 2016).
Electric Double Layer Capacitor Applications
This compound has been evaluated for its electrochemical properties in electric double layer capacitor (EDLC) applications. It showed a wide potential window and high ionic conductivity, making it a practical choice for EDLCs (Sato, Masuda, & Takagi, 2004).
Phase-Transfer Catalysis
This compound has been used as a phase-transfer catalyst in solid base-promoted cross-aldol condensations, retaining catalytic activity over several reaction cycles (Kryshtal, Zhdankina, & Zlotin, 2005).
Nanoparticle Phase Transfer
This compound effectively transferred negatively charged water-based gold nanoparticles into an organic phase, demonstrating a size-dependent and electrostatic interaction (Cheng & Wang, 2004).
Safety and Hazards
Tetraoctylammonium tetrafluoroborate may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
tetraoctylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N.BF4/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;2-1(3,4)5/h5-32H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQKBXJFMKZSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585010 | |
| Record name | N,N,N-Trioctyloctan-1-aminium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128464-35-7 | |
| Record name | N,N,N-Trioctyloctan-1-aminium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctylammonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




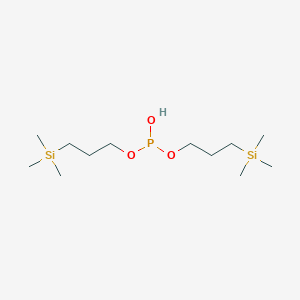
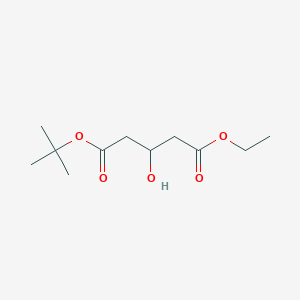

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)

